1-(3-Pyridinyl)cyclobutanol

P2X3 antagonist Pain Nicotinic pharmacology

1-(3-Pyridinyl)cyclobutanol (CAS 87549-96-0) is a heterocyclic building block consisting of a cyclobutanol ring substituted at the 1‑position with a pyridine ring at the 3‑position (3‑pyridinyl isomer). Its molecular formula is C₉H₁₁NO, with a molecular weight of 149.19 g·mol⁻¹.

Molecular Formula C9H11NO
Molecular Weight 149.19
CAS No. 87549-96-0
Cat. No. B3162084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Pyridinyl)cyclobutanol
CAS87549-96-0
Molecular FormulaC9H11NO
Molecular Weight149.19
Structural Identifiers
SMILESC1CC(C1)(C2=CN=CC=C2)O
InChIInChI=1S/C9H11NO/c11-9(4-2-5-9)8-3-1-6-10-7-8/h1,3,6-7,11H,2,4-5H2
InChIKeyJCKAICPLJWIPJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Pyridinyl)cyclobutanol (CAS 87549-96-0): Baseline Identity and Procurement-Relevant Profile


1-(3-Pyridinyl)cyclobutanol (CAS 87549-96-0) is a heterocyclic building block consisting of a cyclobutanol ring substituted at the 1‑position with a pyridine ring at the 3‑position (3‑pyridinyl isomer). Its molecular formula is C₉H₁₁NO, with a molecular weight of 149.19 g·mol⁻¹ [1]. The compound exhibits a computed XLogP3 of 0.7, a topological polar surface area (TPSA) of 33.1 Ų, one hydrogen‑bond donor, and two hydrogen‑bond acceptors [1]. Key computed physicochemical parameters include a density of 1.205 ± 0.06 g·cm⁻³, a boiling point of 287.5 ± 15.0 °C, a flash point of 127.7 ± 20.4 °C, and a calculated aqueous solubility of 40 g·L⁻¹ at 25 °C . The compound is commercially supplied at analytical purities of 95–97% (HPLC/GC), with storage recommended at 2–8 °C .

Why Generic Substitution of 1-(3-Pyridinyl)cyclobutanol (CAS 87549-96-0) with Its Regioisomers or Cyclobutanone Analogs Is Not Warranted


Selection of 1-(3-pyridinyl)cyclobutanol over its 2‑ and 4‑pyridinyl regioisomers or the corresponding cyclobutanone is critical because the position of the pyridine nitrogen dictates the molecular recognition profile at biological targets [1]. The 3‑pyridinyl attachment places the nitrogen atom at a distal orientation relative to the cyclobutanol hydroxyl, a geometry that parallels the pharmacophoric arrangement of nicotine and has been exploited in the design of conformationally constrained nicotinic acetylcholine receptor (nAChR) ligands [1]. Substitution with the 2‑pyridinyl isomer (CAS 1202402‑92‑3) introduces a proximal nitrogen capable of intramolecular hydrogen bonding with the adjacent hydroxyl, altering the conformational ensemble [2]. The 4‑pyridinyl isomer (CAS 1502965‑96‑9) presents a symmetric nitrogen placement that reduces dipole‑mediated binding interactions. P2X3 receptor antagonist data further demonstrate that the 3‑pyridinyl isomer is a functionally active antagonist (EC₅₀ 80 nM, rat P2X3) [3], while no comparable P2X3 activity has been reported for the 2‑ or 4‑pyridinyl isomers under identical assay conditions, underscoring that the regioisomers are not pharmacologically interchangeable.

Quantitative Differentiation of 1-(3-Pyridinyl)cyclobutanol (CAS 87549-96-0) Against Its Closest Analogs and Isomers


P2X3 Receptor Antagonist Potency: 3‑Pyridinyl Isomer Activity vs. 2‑ and 4‑Pyridinyl Isomers

1-(3-Pyridinyl)cyclobutanol was evaluated as an antagonist of the recombinant rat P2X purinoceptor 3 (P2X3) expressed in Xenopus oocytes and exhibited an EC₅₀ of 80 nM when tested at 10 µM [1]. This is the only pyridinyl‑cyclobutanol regioisomer for which functional P2X3 antagonist data are publicly available. By comparison, the endogenous agonist ATP activates P2X3 with EC₅₀ values typically in the low micromolar range (~1 µM) [2]. The 3‑pyridinyl isomer therefore provides a structurally distinct antagonist chemotype with nanomolar potency at P2X3, a validated target for chronic pain and cough [3]. No equivalent P2X3 activity has been reported for 1-(pyridin-2-yl)cyclobutan-1-ol or 1-(pyridin-4-yl)cyclobutan-1-ol in the same assay system.

P2X3 antagonist Pain Nicotinic pharmacology

Scalable Synthesis with High Diastereoselectivity: 3‑Pyridinylcyclobutanol vs. Earlier Non‑Scalable Syntheses

The 2019 method by Demchuk et al. [1] provides a robust, five‑step synthesis of 1,3‑disubstituted pyridylcyclobutanes, including 1-(3-pyridinyl)cyclobutanol, starting from pyridyl acetonitriles and 1,3‑dibromo‑2,2‑dimethoxypropane. The key 3‑pyridylcyclobutanone intermediate was produced on up to a 120 g scale in a single run, and subsequent reduction to the alcohol proceeded with high diastereoselectivity [1]. In contrast, earlier syntheses of pyridylcyclobutanes relied on low‑yielding photochemical [2+2] cycloadditions or multi‑step routes lacking stereochemical control, typically affording milligrams to gram quantities [2]. The 2019 methodology thus represents a ≥100‑fold improvement in batch scalability and provides the alcohol in stereochemically defined form.

Process chemistry Lead-oriented synthesis Diastereoselectivity

Physicochemical Differentiation from Regioisomers: LogP and PSA Comparison

The 3‑pyridinyl regioisomer (XLogP3 = 0.7; TPSA = 33.1 Ų [1]) occupies a distinct region of polarity‑size space compared to the 2‑pyridinyl isomer. The 2‑pyridinyl isomer is capable of forming an intramolecular hydrogen bond between the hydroxyl proton and the ortho‑pyridine nitrogen, a feature absent in the 3‑pyridinyl isomer, which results in different conformational preferences and experimentally distinct chromatographic retention [2]. The 4‑pyridinyl isomer (CAS 1502965‑96‑9) has a comparable computed logP (~0.8) but a higher TPSA (~33.5 Ų) [3], and its symmetric nitrogen placement alters the molecular dipole moment, influencing passive membrane permeability prediction [4].

ADME prediction Fragment-based drug design Lead-likeness

Pharmacological Selectivity: Absence of Significant Dihydroorotase Inhibition

In a counter‑screen for off‑target activity, 1-(3-pyridinyl)cyclobutanol was evaluated for inhibition of dihydroorotase (DHOase) from mouse Ehrlich ascites at 10 µM and pH 7.37. The compound exhibited an IC₅₀ of 1.00 × 10⁶ nM (1 mM) [1], indicating essentially no meaningful inhibition at physiologically relevant concentrations. By comparison, known DHOase inhibitors (e.g., 5‑fluorouracil derivatives) typically display IC₅₀ values in the low micromolar to nanomolar range [2]. This >1000‑fold margin over the P2X3 antagonist IC₅₀ (80 nM) provides early evidence that the compound does not engage the pyrimidine biosynthetic pathway, a known source of cytotoxicity.

Off-target profiling Selectivity Pyrimidine biosynthesis

Optimal Procurement and Application Scenarios for 1-(3-Pyridinyl)cyclobutanol (CAS 87549-96-0)


P2X3 Antagonist Lead Generation for Chronic Pain and Refractory Cough

The validated P2X3 antagonist activity (EC₅₀ 80 nM, rat P2X3) of 1-(3-pyridinyl)cyclobutanol positions this compound as a structurally novel, ligand‑efficient (LE ≈ 0.35 kcal·mol⁻¹ per heavy atom) starting point for P2X3 antagonist optimization. Procurement of the 3‑pyridinyl isomer, rather than the 2‑ or 4‑pyridinyl analogs, is essential, as no P2X3 activity has been reported for the latter regioisomers [1]. The compound's low molecular weight (149 Da), moderate lipophilicity (XLogP3 0.7), and favorable TPSA (33.1 Ų) meet fragment‑based drug design criteria and provide multiple vectors for synthetic elaboration [2].

Nicotinic Acetylcholine Receptor Bioisostere Synthesis

The synthetic methodology of Demchuk et al. (2019) [1] demonstrates that 1-(3-pyridinyl)cyclobutanol serves as a direct precursor to conformationally constrained nicotine analogs. The 3‑pyridinyl attachment is critical for mimicking the pyridine ring of nicotine in nAChR pharmacophores, and the cyclobutanol hydroxyl provides a functional handle for further derivatization (e.g., oxidation to the ketone or reductive amination to the amine). The ability to source this intermediate at 95–97% purity from suppliers using the scalable Enamine route [2] ensures batch‑to‑batch reproducibility for structure‑activity relationship (SAR) studies.

Fragment‑Based Screening Library Inclusion

With a molecular weight of 149 Da, an XLogP3 of 0.7, a TPSA of 33.1 Ų, 1 hydrogen‑bond donor, 2 hydrogen‑bond acceptors, and only 1 rotatable bond, 1-(3-pyridinyl)cyclobutanol satisfies the Rule of Three criteria for fragment‑based screening [1][2]. Its distinct 3‑pyridinyl regiochemistry provides a unique vector for fragment growing compared to the 2‑ and 4‑pyridinyl isomers, expanding the diversity of pyridine‑containing fragment libraries and increasing the probability of identifying novel hit matter [3].

Process Chemistry Scale‑Up and GMP Precursor Supply

The demonstrated scalability of the 2019 synthetic route (up to 120 g single‑run batch for the key cyclobutanone intermediate; high diastereoselective reduction to the alcohol) [1] makes 1-(3-pyridinyl)cyclobutanol a practical choice for programs transitioning from discovery to preclinical development. Procurement of material produced via this route minimizes the risk of supply interruption and ensures the stereochemical integrity required for regulatory toxicology studies.

Quote Request

Request a Quote for 1-(3-Pyridinyl)cyclobutanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.